molecular formula C25H23ClN2O5S B11251541 6-chloro-4-[(4-methylphenyl)sulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-chloro-4-[(4-methylphenyl)sulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11251541
M. Wt: 499.0 g/mol
InChI Key: JMQAHSVTOJNINL-UHFFFAOYSA-N
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Description

6-Chloro-4-(4-methylbenzenesulfonyl)-N-[3-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by its unique structure, which includes a benzoxazine ring, a sulfonyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-(4-methylbenzenesulfonyl)-N-[3-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps:

    Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Attachment of the Carboxamide Group: This step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl and phenyl groups.

    Reduction: Reduction reactions can target the carboxamide and sulfonyl groups.

    Substitution: The benzoxazine ring and phenyl groups can undergo various substitution reactions, including halogenation and alkylation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated benzoxazines, alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Polymer Science: It can be a monomer for the synthesis of advanced polymers with unique properties.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

Medicine

    Antimicrobial Activity: Potential use as an antimicrobial agent.

    Anti-inflammatory Properties: Investigation into its anti-inflammatory effects.

Industry

    Material Science: Use in the development of new materials with specific mechanical and thermal properties.

    Coatings: Application in the formulation of advanced coatings with enhanced durability.

Mechanism of Action

The mechanism of action of 6-chloro-4-(4-methylbenzenesulfonyl)-N-[3-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets. The sulfonyl and carboxamide groups can form hydrogen bonds with target proteins, potentially inhibiting their activity. The benzoxazine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. The prop-2-en-1-yloxy group can participate in covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonyl Chloride: Similar sulfonyl group but lacks the benzoxazine and carboxamide groups.

    N-Phenylbenzoxazine: Similar benzoxazine ring but lacks the sulfonyl and carboxamide groups.

    2-Chloro-4-methylbenzenesulfonamide: Similar sulfonyl and chloro groups but lacks the benzoxazine ring.

Uniqueness

6-Chloro-4-(4-methylbenzenesulfonyl)-N-[3-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C25H23ClN2O5S

Molecular Weight

499.0 g/mol

IUPAC Name

6-chloro-4-(4-methylphenyl)sulfonyl-N-(3-prop-2-enoxyphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C25H23ClN2O5S/c1-3-13-32-20-6-4-5-19(15-20)27-25(29)24-16-28(22-14-18(26)9-12-23(22)33-24)34(30,31)21-10-7-17(2)8-11-21/h3-12,14-15,24H,1,13,16H2,2H3,(H,27,29)

InChI Key

JMQAHSVTOJNINL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)Cl)C(=O)NC4=CC(=CC=C4)OCC=C

Origin of Product

United States

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